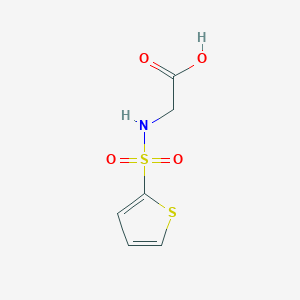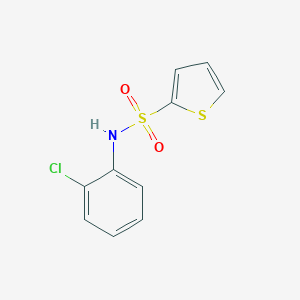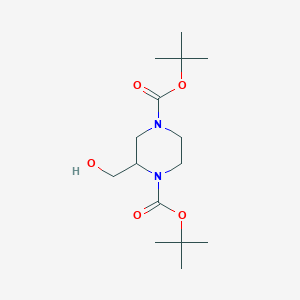
Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate
描述
Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is a chemical compound with the molecular formula C15H28N2O5 . It is a derivative of N-Boc piperazine . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The molecular structure of Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is characterized by the presence of a piperazine ring, which is a heterocyclic amine, with two tert-butyl dicarboxylate groups attached to it . The InChI code for this compound is 1S/C15H28N2O5/c1-14(2,3)21-12(19)16-7-8-17(11(9-16)10-18)13(20)22-15(4,5)6/h11,18H,7-10H2,1-6H3 .Physical And Chemical Properties Analysis
Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is a solid at room temperature . The molecular weight of this compound is 316.4 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the retrieved data.科学研究应用
Environmental Impact and Toxicology
Studies have shown that synthetic phenolic antioxidants (SPAs), which include compounds like Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate, are widely used in industrial applications. Their environmental occurrence, human exposure, and potential toxicity have been a subject of recent research. SPAs have been detected in indoor dust, outdoor air particulates, sea sediment, and river water, raising concerns about their environmental persistence and impact on human health. Toxicity studies suggest that some SPAs may cause hepatic toxicity, endocrine disruption, and carcinogenic effects, emphasizing the need for novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Therapeutic Potential and Drug Development
The versatility of the piperazine scaffold, a core structure in Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate, is highlighted in its wide range of therapeutic applications. Piperazine derivatives are integral to drugs targeting depression, psychosis, anxiety, and several other conditions. Research on arylpiperazine derivatives, including their disposition, metabolism, and therapeutic effects, underscores the importance of this class in drug development. These studies contribute to our understanding of how modifications to the piperazine nucleus can significantly influence the medicinal potential of resultant molecules, suggesting a broad spectrum of future applications for this chemical structure in pharmaceuticals (Caccia, 2007).
Chemical Synthesis and Industrial Applications
In addition to its therapeutic potential, Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate and related compounds play a crucial role in chemical synthesis and industrial applications. The development of synthetic routes for compounds like vandetanib highlights the industrial relevance of such chemical entities. These synthetic approaches offer insights into creating more efficient and commercially viable manufacturing processes for complex pharmaceuticals, demonstrating the compound's utility beyond mere therapeutic applications (Mi, 2015).
安全和危害
The safety information for Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Proper precautions should be taken while handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
属性
IUPAC Name |
ditert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O5/c1-14(2,3)21-12(19)16-7-8-17(11(9-16)10-18)13(20)22-15(4,5)6/h11,18H,7-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCFQKQBPSGAKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)CO)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627687 | |
| Record name | Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | |
CAS RN |
143540-05-0 | |
| Record name | Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


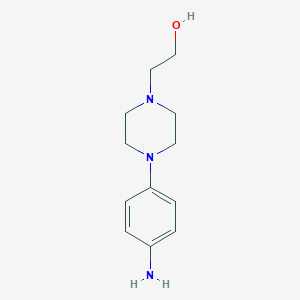
![1-Oxa-4-azaspiro[4.5]decane-3,3-dimethanol](/img/structure/B183704.png)
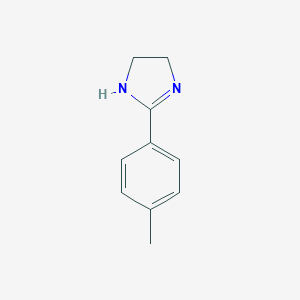
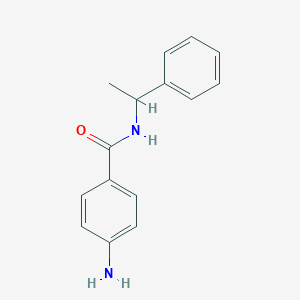
![(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol](/img/structure/B183710.png)
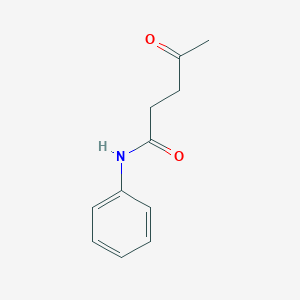
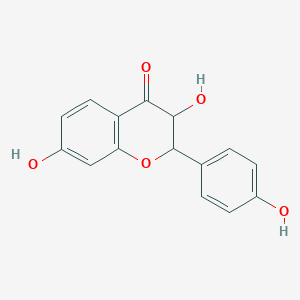
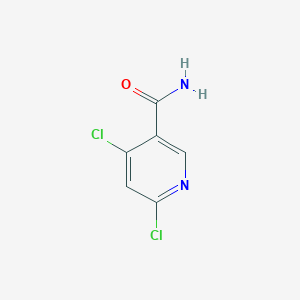
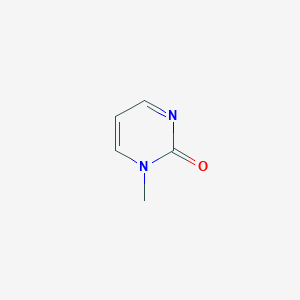
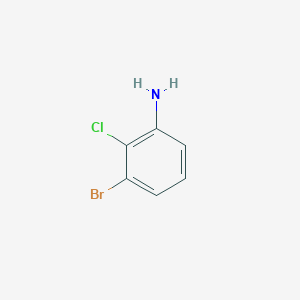
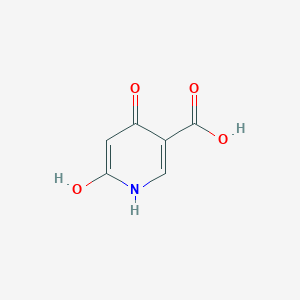
![3,3'-Bibenzo[b]thiophene](/img/structure/B183720.png)
